2-fluoro-N-(4-fluorobenzyl)benzamide
Description
2-Fluoro-N-(4-fluorobenzyl)benzamide is a fluorinated benzamide derivative characterized by a 2-fluoro substitution on the benzamide ring and a 4-fluorobenzyl group attached to the amide nitrogen. Fluorine atoms in such compounds often enhance metabolic stability, lipophilicity, and target-binding affinity due to their electron-withdrawing properties and small atomic radius .
Properties
Molecular Formula |
C14H11F2NO |
|---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
2-fluoro-N-[(4-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H11F2NO/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9H2,(H,17,18) |
InChI Key |
XKOVNSLYFYYKJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of 2-fluoro-N-(4-fluorobenzyl)benzamide and its analogs is structured below, focusing on substituent patterns, biological activities, and applications.
2.1 Structural and Functional Differences
2.2 Key Insights from Structural Comparisons
- Fluorine Position: The 2-fluoro substitution in the target compound contrasts with 4-fluoro analogs (e.g., 4-fluoro-N-indan-2-yl benzamide).
- N-Substituents : The 4-fluorobenzyl group is shared with AS-4370 and Compound 15. In AS-4370, this group contributes to selective serotonin 5-HT4 receptor agonism, enhancing gastric motility without dopamine D2 side effects . In Compound 17, it aids in dual HDAC/PARP inhibition, improving cancer cell selectivity .
- Hybrid Scaffolds : Compounds like N-(5-fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide demonstrate that integrating heterocycles (e.g., pyrimidine) expands applications to antifungal uses .
2.3 Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Fluorine atoms increase logP values, improving membrane permeability. For example, Compound 17’s anti-proliferative activity correlates with enhanced cellular uptake due to fluorine placement .
- Crystallography : Analogs like N-(2,4-difluorophenyl)-2-fluorobenzamide () and N-(2-nitrophenyl)-4-bromo-benzamide () highlight how substituents affect crystal packing and stability, which are critical for formulation .
- Synthetic Purity : HRMS and HPLC data (e.g., ) ensure structural fidelity and enantiomeric excess (>95%), minimizing off-target effects in bioactive analogs .
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